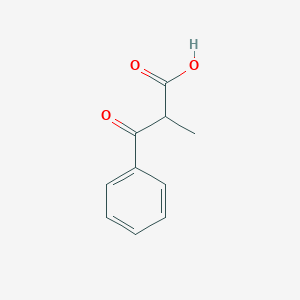
2-Methyl-3-oxo-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3-phenylpropanoic acid, also known as MOPP, is an organic compound that belongs to the class of aromatic ketones. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxo-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various kinases, such as PI3K, Akt, and mTOR, which play critical roles in cell survival and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the expression of various genes and proteins, including those involved in cell cycle regulation, apoptosis, and immune response. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, indicating its potential for use in the treatment of inflammatory diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-3-oxo-3-phenylpropanoic acid in lab experiments is its availability and ease of synthesis. Additionally, this compound has been extensively studied and has a well-established safety profile, making it a reliable and safe compound for use in scientific research. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications. Additionally, this compound may exhibit off-target effects in some experiments, requiring careful consideration and control of experimental conditions.
Direcciones Futuras
There are several potential future directions for the study and application of 2-Methyl-3-oxo-3-phenylpropanoic acid. One area of interest is the development of novel this compound derivatives with improved efficacy and specificity for certain applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in gene therapy and drug development. Finally, the development of new delivery methods and formulations may improve the bioavailability and efficacy of this compound in various applications.
Conclusion:
In conclusion, this compound, or this compound, is an organic compound with unique properties and potential applications in various scientific fields. Its synthesis method is relatively simple and efficient, and it has a well-established safety profile. This compound has been extensively studied for its antitumor, anti-inflammatory, and antiviral properties, and its mechanism of action involves the inhibition of key enzymes and signaling pathways. While there are some limitations to using this compound in lab experiments, there are several potential future directions for its study and application.
Métodos De Síntesis
2-Methyl-3-oxo-3-phenylpropanoic acid can be synthesized through the reaction of benzaldehyde with acetone in the presence of a strong base catalyst, such as sodium hydroxide. The resulting product is then oxidized using a mild oxidizing agent, such as potassium permanganate, to form this compound. This synthesis method is relatively simple and efficient, making this compound readily available for scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for cancer treatment, autoimmune diseases, and viral infections. Additionally, this compound has been shown to modulate the immune system, regulate gene expression, and inhibit cell growth and proliferation, indicating its potential for use in gene therapy and drug development.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-methyl-3-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |
Clave InChI |
VNCQTTDYACAVDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



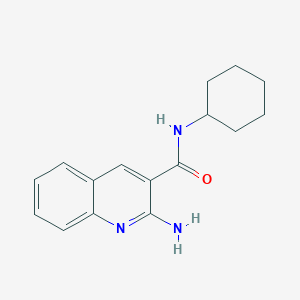
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
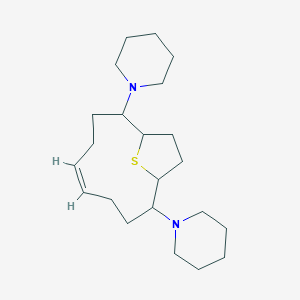
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
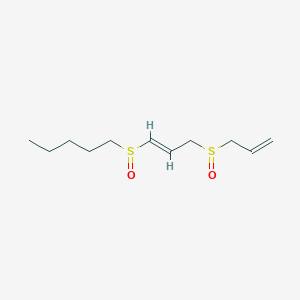
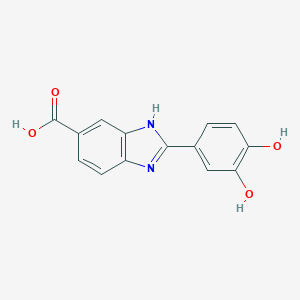
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)

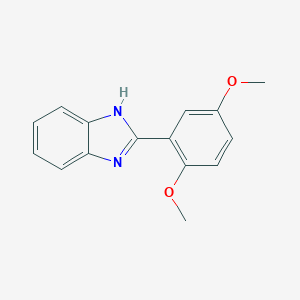
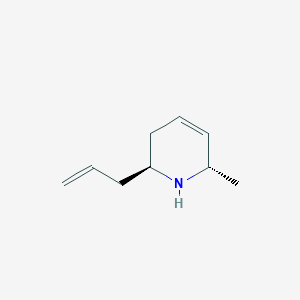
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)